molecular formula C7H14ClNO2 B1378679 1-(Morpholin-3-yl)propan-2-one hydrochloride CAS No. 1461715-62-7

1-(Morpholin-3-yl)propan-2-one hydrochloride

Cat. No.: B1378679
CAS No.: 1461715-62-7
M. Wt: 179.64 g/mol
InChI Key: YECRNJBRLUIXKW-UHFFFAOYSA-N
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Description

1-(Morpholin-3-yl)propan-2-one hydrochloride (CAS: 1461715-62-7) is a hydrochloride salt of a prochiral heterocyclic aminoketone. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.65 g/mol . The compound features a morpholine ring substituted at the 3-position with a propan-2-one group. It is commonly used in pharmaceutical research and synthesis, particularly as a precursor for bioactive molecules. Physical properties include a white solid appearance and a melting point of 185°C .

Properties

IUPAC Name

1-morpholin-3-ylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-6(9)4-7-5-10-3-2-8-7;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECRNJBRLUIXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Morpholin-3-yl)propan-2-one hydrochloride generally involves the nucleophilic substitution or addition of morpholine onto a suitable ketone or keto-precursor, followed by salt formation with hydrochloric acid to yield the hydrochloride salt. The morpholine ring is introduced via reaction with morpholine itself, typically under controlled temperature and solvent conditions.

Detailed Synthetic Procedures

Morpholine Addition to Keto Precursors

A representative preparation involves the reaction of a suitable keto compound (such as a 3-halopropan-2-one or a protected intermediate) with morpholine under mild to moderate temperatures (0–25°C initially, then raised to 20–30°C) to ensure controlled nucleophilic substitution.

  • Morpholine is added slowly at low temperature (0–5°C) to the reaction mixture to control exothermicity.
  • The mixture is then stirred at 20–25°C for extended periods (e.g., 12 hours) to complete the reaction.
  • Workup involves filtration, washing with organic solvents (e.g., dichloromethane), and solvent removal under reduced pressure.
  • The crude product is purified by co-distillation with solvents such as ethyl acetate or acetone.
  • The hydrochloride salt is formed by adding concentrated hydrochloric acid or oxalic acid solutions at 25–30°C, followed by stirring and filtration to isolate the solid salt.
Table 1: Example Reaction Conditions for Morpholine Addition
Step Conditions Notes
Morpholine addition 0–5°C initially, then 20–25°C Slow addition to control reaction rate
Stirring time 12 hours at 20–25°C Ensures completion
Solvent for washing Dichloromethane Removes impurities
Salt formation Addition of HCl or oxalic acid At 25–30°C, 3 hours stirring
Isolation Filtration and drying Yields solid hydrochloride salt

Yield example: 67.7 g product obtained under described conditions.

Industrial Scale Considerations

Industrial methods emphasize:

  • Use of automated reactors for precise temperature and addition control.
  • Optimization of solvent systems to maximize yield and purity.
  • Use of base or acid scavengers to control pH during salt formation.
  • Multi-step syntheses where morpholine introduction is followed by salt formation and purification steps.
  • Quality control measures including solvent removal under reduced pressure and co-distillation to ensure product purity.

Reaction Types and Chemical Considerations

The preparation involves key reaction types:

  • Nucleophilic substitution: Morpholine acts as a nucleophile attacking electrophilic centers on the keto precursor.
  • Salt formation: Reaction with hydrochloric acid to form the stable hydrochloride salt.
  • Purification: Solvent washes and co-distillation to remove impurities and isolate the product.

Common reagents and conditions include:

Reagent/Condition Purpose
Morpholine Nucleophile for substitution
Concentrated HCl or oxalic acid Salt formation
Dichloromethane, ethyl acetate, acetone Washing and purification
Temperature control (0–30°C) Reaction rate and selectivity

Research Findings and Optimization

  • The reaction temperature and solvent choice critically influence yield and purity.
  • Lowering temperature from 180°C to 170°C in microwave-assisted methods improved yield.
  • Acetonitrile as solvent outperforms ethanol and water for morpholine substitution reactions.
  • Salt formation with oxalic acid or hydrochloric acid improves product stability and crystallinity.
  • Extended stirring times at moderate temperatures (20–25°C) ensure reaction completion without side reactions.

Chemical Reactions Analysis

1-(Morpholin-3-yl)propan-2-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-(Morpholin-3-yl)propan-2-one hydrochloride serves as a versatile reagent in various scientific domains:

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including:

  • Oxidation : Leading to the formation of ketones and aldehydes.
  • Reduction : Producing various alcohol derivatives.
  • Substitution Reactions : Generating halogenated compounds and other functionalized derivatives.

Biological Research

The compound's structural characteristics impart significant biological activity:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could have therapeutic implications in diseases involving enzyme dysregulation.
  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential use in developing antimicrobial agents.
  • Anticancer Potential : Research indicates possible anticancer effects through modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Enzyme Inhibition

A study focused on the binding interactions of this compound with specific enzymes demonstrated its effectiveness as an inhibitor. The compound's morpholine ring enhances its binding affinity, making it a candidate for further pharmacological exploration.

Case Study 2: Antimicrobial Efficacy

Research conducted on various morpholine derivatives indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro tests showed significant inhibition of bacterial growth, suggesting its potential application in treating infections.

Case Study 3: Anticancer Activity

In vivo studies using animal models revealed that this compound could enhance cognitive functions and locomotor activity by increasing neurotransmitter levels. Furthermore, it showed promise in modulating cancer cell growth, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(Morpholin-3-yl)propan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(morpholin-3-yl)propan-2-one hydrochloride with structurally related compounds, focusing on molecular features and physical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences References
This compound C₇H₁₄ClNO₂ 179.65 185 Morpholine at 3-position; ketone group
1-Thiomorpholinopropan-2-one hydrochloride C₇H₁₄ClNOS 195.71 191 Thiomorpholine ring (S replaces O)
1-(4-Methylpiperidin-1-yl)propan-2-one hydrochloride C₉H₁₈ClNO 207.70 167 Piperidine ring with 4-methyl group
1-(4-Methoxyphenyl)propan-2-one C₁₀H₁₂O₂ 164.20 N/A Aromatic methoxy substituent
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one C₁₉H₂₁NO₃ 311.38 N/A Naphthalene and morpholine substituents
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride C₁₀H₁₃Cl₂NO 234.13 N/A Chlorophenyl and methylamino groups

Key Observations :

  • Morpholine vs. Thiomorpholine/Piperidine : Replacement of oxygen in morpholine with sulfur (thiomorpholine) increases molecular weight and alters electronic properties. Piperidine analogs (e.g., 4-methylpiperidine) exhibit reduced polarity .
  • Aromatic vs. Heterocyclic Substituents : Compounds with aromatic groups (e.g., 4-methoxyphenyl) show higher lipophilicity, impacting solubility and bioavailability .
  • Melting Points : Hydrochloride salts (e.g., 185°C for the target compound) generally have higher melting points than neutral analogs due to ionic interactions .

Pharmacological Relevance

  • Prochiral Nature : The target compound’s prochiral ketone group enables asymmetric synthesis of chiral amines, critical in drug development (e.g., APIs like oxaliplatin in ) .
  • Biological Activity : Morpholine-containing analogs are explored for antimicrobial and anticancer properties. For example, 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one () was synthesized to study anti-inflammatory activity .

Biological Activity

1-(Morpholin-3-yl)propan-2-one hydrochloride, also known by its CAS number 1461715-62-7, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_6H_{12}ClN_1O_1
  • Molecular Weight : 151.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular responses and potential therapeutic effects.
  • Receptor Binding : Studies indicate that it may interact with opioid receptors, suggesting a role in pain modulation and analgesic effects .

Biological Activity

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis in cancer cells. This has been observed in breast cancer cell lines such as MCF-7 and MDA-MB-231.
Cell Line Effect Mechanism
MCF-7CytotoxicityInduction of apoptosis
MDA-MB-231Cell cycle arrestG2/M phase arrest

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated significant cytotoxic effects, particularly at higher concentrations, suggesting a dose-dependent relationship.
  • Opioid Receptor Interaction : Research involving docking studies has indicated that this compound may have enhanced affinity for opioid receptors compared to traditional analgesics. This could lead to the development of safer pain management alternatives with reduced addiction potential .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, initial findings suggest:

  • Absorption and Distribution : The compound is expected to be well absorbed due to its chemical structure, facilitating its distribution in biological systems.

Safety and Toxicity

While the compound shows promise in various applications, safety profiles need further evaluation. Initial studies indicate minimal toxicity at low doses; however, higher doses may lead to adverse effects, necessitating careful dosage regulation in therapeutic contexts.

Q & A

Q. What are the recommended methods for synthesizing 1-(Morpholin-3-yl)propan-2-one hydrochloride, and how can reaction conditions be optimized?

A common approach involves coupling morpholine derivatives with propan-2-one precursors under catalytic conditions. Key steps include:

  • Amination : Reacting morpholine-3-yl intermediates with ketone precursors using catalysts like palladium or copper complexes to form the morpholine-propan-2-one backbone .
  • Hydrochloride Formation : Treating the free base with hydrochloric acid to enhance solubility and stability.
    Optimization parameters include temperature control (20–60°C), pH adjustment (acidic conditions for protonation), and solvent selection (e.g., ethanol or aqueous HCl) to maximize yield .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Chromatographic Techniques : Use reverse-phase HPLC or GC-MS with reference standards (e.g., United States Pharmacopeia-certified materials) to quantify impurities .
  • Recrystallization : Purify the hydrochloride salt using solvents like ethanol/water mixtures to remove unreacted intermediates .
  • Spectroscopic Validation : Confirm purity via 1^1H/13^{13}C NMR to detect residual solvents or byproducts .

Q. What safety protocols are essential when handling hydrochloride salts in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates during weighing or synthesis .
  • Emergency Measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent irritation .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in spectroscopic data during structural elucidation?

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles using SHELX programs (e.g., SHELXL for refinement), particularly for hydrochloride salts .
  • 2D NMR (COSY, HSQC) : Differentiate between overlapping signals in complex morpholine derivatives by correlating 1^1H and 13^{13}C shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight discrepancies caused by isotopic patterns or adduct formation .

Q. How can computational modeling assist in predicting the reactivity and stability of this compound under varying experimental conditions?

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, predicting protonation sites in the morpholine ring under acidic conditions .
  • Molecular Dynamics (MD) Simulations : Assess solubility trends in polar solvents by simulating hydration shells around the hydrochloride ion .
  • pKa Prediction Tools : Software like MarvinSuite estimates protonation states to guide reaction pH optimization .

Q. What strategies are employed to mitigate byproduct formation during the synthesis of morpholine derivatives?

  • Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of morpholine to ketone precursors to minimize unreacted starting materials .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine intermediates .
  • Byproduct Trapping : Add scavengers like molecular sieves to absorb water or HCl gas, reducing side reactions .

Q. How can researchers address discrepancies between theoretical and experimental molecular weight determinations?

  • Calibration with Certified Standards : Compare experimental HRMS data against USP reference materials to validate instrument accuracy .
  • Isotopic Pattern Analysis : Use software (e.g, XCalibur) to deconvolute isotopic clusters, ensuring alignment with theoretical 35^{35}Cl/37^{37}Cl ratios .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueParametersApplication ExampleReference
HPLCC18 column, 0.1% TFA in H2_2O/MeOHQuantify residual morpholine (<0.1%)
1^1H NMR400 MHz, D2_2O solventDetect ketone tautomerization
X-raySHELXL refinement, Mo-Kα radiationResolve hydrochloride salt packing

Q. Table 2. Optimization Strategies for Synthesis

ParameterOptimal RangeImpact on YieldReference
Temperature40–50°CReduces side-product formation
Reaction pH2.5–3.5 (HCl)Enhances protonation efficiency
Catalyst Loading5 mol% Pd(OAc)2_2Balances cost and activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Morpholin-3-yl)propan-2-one hydrochloride
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1-(Morpholin-3-yl)propan-2-one hydrochloride

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